2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylmethylideneamino group and a phenylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-aminoethanol with phenyl isocyanate to form 2-aminoethyl phenylcarbamate. This intermediate is then reacted with benzaldehyde under specific conditions to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(e)-Phenylmethylidene]amino}ethanol
- Phenylcarbamate derivatives
- Aminoethyl carbamates
Uniqueness
2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61022-77-3 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(benzylideneamino)ethyl N-phenylcarbamate |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-15-9-5-2-6-10-15)20-12-11-17-13-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,18,19) |
InChI Key |
INJHDPIDCFNMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCOC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.